2-Oxobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble in water and alcohol

Synonyms

Canonical SMILES

Microbial Metabolism and Industrial Production

- Metabolism: 2-Oxobutanoic acid plays a vital role in the metabolic pathways of various microorganisms, including Escherichia coli. It acts as an intermediate in the breakdown of several essential compounds like glucose and amino acids [Source: National Institutes of Health, PubChem - 2-Oxobutanoic acid, ""].

- Industrial Production: Researchers explore efficient methods for producing 2-Oxobutanoic acid using whole cells of specific bacteria like Pseudomonas stutzeri. This production method offers potential advantages over traditional chemical synthesis approaches [Source: Applied and environmental microbiology, "Efficient production of 2-oxobutyrate from 2-hydroxybutyrate by using whole cells of Pseudomonas stutzeri strain SDM," ""].

Potential Therapeutic Applications

- Neurological Disorders: Studies investigate the potential involvement of 2-Oxobutanoic acid in certain neurological disorders like amyotrophic lateral sclerosis (ALS) and diabetic neuropathy. While the exact mechanisms remain under exploration, researchers are examining its potential as a therapeutic target or biomarker [Source: National Library of Medicine, "2-Oxobutanoic Acid: Uses, Interactions, Mechanism of Action," ""].

Other Areas of Investigation

- Plant Biology: 2-Oxobutanoic acid is found naturally in some plant species and may play a role in various physiological processes. Researchers are investigating its potential functions in plant growth, development, and stress responses.

- Environmental Applications: 2-Oxobutanoic acid is a short-chain fatty acid and might play a role in the gut microbiome and environmental processes. Further research is needed to understand its specific contributions.

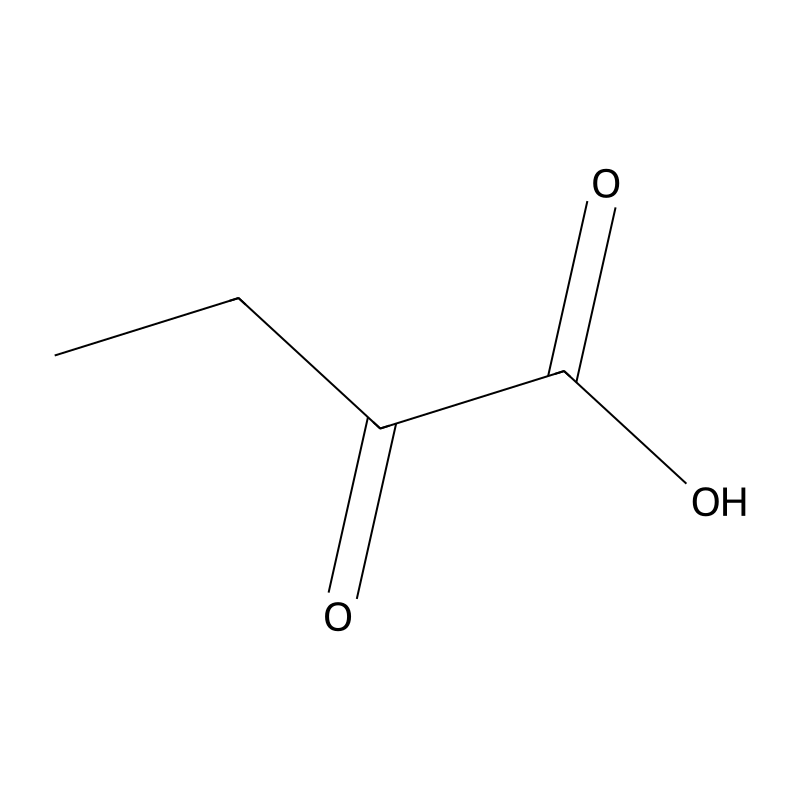

2-Oxobutanoic acid, also known as 2-oxobutyric acid or alpha-ketobutyric acid, is an organic compound with the molecular formula C₄H₆O₃. It is classified as a short-chain keto acid, which is a type of organic acid characterized by the presence of a keto group (C=O) adjacent to a carboxylic acid group (–COOH). This compound appears as a colorless solid that melts just above room temperature and is soluble in water .

- Research-grade chemicals can pose various hazards. It is important to consult safety data sheets (SDS) before handling α-ketobutyric acid.

- Decarboxylation: It can undergo decarboxylation to yield butyric acid and carbon dioxide.

- Transamination: This compound can react with amino acids to form corresponding amino acids through transamination processes.

- Reduction: It can be reduced to 2-hydroxybutyric acid using reducing agents .

2-Oxobutanoic acid plays significant roles in metabolic pathways. It is involved in the metabolism of amino acids and is a key intermediate in the synthesis of other important biomolecules. Notably, it has been associated with various biological activities, including:

- Metabolic Regulation: It influences metabolic pathways related to energy production and amino acid metabolism.

- Cancer Research: Studies have indicated potential associations between levels of 2-oxobutanoic acid and cancer risk, suggesting its relevance as a biomarker in cancer epidemiology .

The synthesis of 2-oxobutanoic acid can be achieved through several methods:

- Oxidation of Butyric Acid: One common method involves the oxidation of butyric acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Decarboxylation of α-Ketobutyrate: This involves decarboxylating α-ketobutyrate under controlled conditions.

- Biological Synthesis: Certain microorganisms can produce 2-oxobutanoic acid through metabolic pathways involving amino acids, particularly methionine and threonine .

2-Oxobutanoic acid has several applications across different fields:

- Biochemical Research: It serves as a substrate in various enzymatic reactions and is used in studies related to metabolic pathways.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in metabolic disorders and cancer treatment .

- Food Industry: It may be utilized as a flavoring agent or preservative due to its organic acid properties.

Research has focused on the interactions of 2-oxobutanoic acid with various biological molecules:

- Enzyme Interactions: It acts as a substrate for enzymes involved in amino acid metabolism, such as aminotransferases and deaminases.

- Metabolomic Studies: Its levels are measured in biological samples to understand its role in health and disease states, particularly concerning metabolic syndromes and cancers .

Several compounds share structural similarities with 2-oxobutanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methyl-2-oxobutanoic Acid | C₅H₈O₃ | Contains an additional methyl group, influencing its metabolic role. |

| 2-Oxopentanoic Acid | C₅H₈O₃ | A longer chain keto acid that may exhibit different biological activities. |

| 3-Hydroxybutyric Acid | C₄H₈O₃ | An alcohol derivative that plays a role in energy metabolism. |

Each of these compounds exhibits unique properties and biological activities that distinguish them from 2-oxobutanoic acid, highlighting its specific role within metabolic pathways and potential therapeutic applications .

Microbial Production Systems

Bacterial Fermentation Approaches

Bacterial fermentation represents one of the most extensively studied approaches for 2-oxobutanoic acid production, with several bacterial species demonstrating significant potential for industrial applications. Pseudomonas putida has emerged as a particularly promising organism for 2-oxobutanoic acid biosynthesis through fermentative pathways [1] [2].

The primary bacterial fermentation approach utilizes Pseudomonas putida for the bioconversion of threo-(±)-dihydroxybutyric acid to 2-oxobutanoic acid. Under optimal conditions, this bacterial system achieved a product concentration of 4.8 grams per liter with a molar yield of 47 percent [1]. The fermentation process requires specific culture conditions, with the microorganism demonstrating optimal performance when maintained at controlled temperature and pH parameters.

Pseudomonas stutzeri SDM represents another significant advancement in bacterial fermentation systems for 2-oxobutanoic acid production. This strain contains NAD-independent lactate dehydrogenases that effectively convert 2-hydroxybutyrate into 2-oxobutanoic acid [3]. The biocatalytic process achieved remarkable results, producing 2-oxobutanoic acid at a high concentration of 44.4 grams per liter with an exceptional yield of 91.5 percent under optimal conditions [3]. The process operates effectively at 30 degrees Celsius with a pH of 7.0, requiring 24 hours for maximum conversion efficiency.

The enzymatic mechanism underlying bacterial fermentation involves specific dehydrogenase activities that catalyze the oxidation of hydroxyacid precursors. In Pseudomonas stutzeri SDM, the conversion process relies on the activity of d-lactate dehydrogenase and l-lactate dehydrogenase enzymes, which demonstrate broad substrate specificity for various hydroxyacids including 2-hydroxybutyrate [3].

A two-step bacterial fermentation approach has been developed utilizing crotonic acid as the initial substrate. This method involves the initial conversion of crotonic acid to threo-(±)-dihydroxybutyric acid through chemical oxidation, followed by bacterial bioconversion using Pseudomonas putida cells [1]. The process demonstrates the feasibility of utilizing readily available starting materials for 2-oxobutanoic acid production through integrated chemical-biological approaches.

Yeast-Based Production Systems

Yeast-based production systems offer unique advantages for 2-oxobutanoic acid biosynthesis, particularly through engineered metabolic pathways and co-cultivation strategies. Saccharomyces cerevisiae has been extensively studied as a platform organism for 2-oxobutanoic acid production, with various genetic modifications enhancing production capabilities [4] [5].

The metabolic engineering of Saccharomyces cerevisiae for 2-oxobutanoic acid production involves the manipulation of pyruvate decarboxylase activities and branched-chain amino acid metabolism pathways. Pyruvate decarboxylase enzymes in Saccharomyces cerevisiae, particularly PDC1 and PDC5 isoenzymes, demonstrate the ability to decarboxylate branched-chain 2-oxo acids including 2-oxobutanoic acid [5]. This enzymatic activity provides a foundation for engineering yeast strains capable of producing 2-oxobutanoic acid from glucose and other carbon sources.

A particularly innovative approach involves co-cultivation systems combining different yeast species to achieve enhanced 2-oxobutanoic acid production. The co-cultivation of Lactococcus lactis with Lactobacillus brevis represents a breakthrough in yeast-based production methodologies [6]. This system achieved a titer of 5.9 grams per liter of 2-oxobutanoic acid derivatives with a high yield of 58 percent from glucose [6]. The process operates at 30 degrees Celsius with optimal pH conditions around 7.5, requiring approximately 20 hours for maximum production.

The co-cultivation strategy leverages the complementary metabolic capabilities of different microorganisms. Lactococcus lactis provides the primary fermentation pathway for glucose conversion, while Lactobacillus brevis contributes specific enzymatic activities, particularly diol dehydratase functions that are essential for the complete biosynthetic pathway [6]. This approach demonstrates the potential for synergistic microbial systems in 2-oxobutanoic acid production.

Yeast-based systems also demonstrate significant potential for the production of 2-oxobutanoic acid through native metabolic pathways. The compound serves as an intermediate in various metabolic processes within Saccharomyces cerevisiae, including amino acid metabolism and organic acid degradation pathways [7]. Understanding these native pathways provides opportunities for metabolic engineering approaches to enhance production yields.

Optimization of Microbial Culture Conditions

The optimization of microbial culture conditions represents a critical aspect of maximizing 2-oxobutanoic acid production efficiency across different microorganisms. Temperature control emerges as a fundamental parameter, with most bacterial and yeast systems demonstrating optimal performance within the range of 30 to 37 degrees Celsius [3] [8].

pH optimization plays an equally important role in microbial 2-oxobutanoic acid production. Bacterial fermentation systems typically achieve maximum productivity at neutral to slightly alkaline pH conditions, with optimal ranges between 7.0 and 7.5 [3]. Yeast-based systems demonstrate similar pH requirements, though some co-cultivation systems may require specific pH adjustments to accommodate the growth requirements of multiple microorganisms [6].

Oxygen availability represents another crucial factor in optimizing microbial culture conditions. Many bacterial fermentation systems for 2-oxobutanoic acid production operate under controlled aeration conditions, with specific oxygen transfer rates influencing both cell growth and product formation [8]. The optimization of dissolved oxygen levels requires careful balance to support cellular metabolism while avoiding excessive oxidation of the target product.

Nutrient composition optimization encompasses both carbon and nitrogen source selection. Glucose serves as the primary carbon source for most microbial systems, though alternative substrates including glycerol, sucrose, and organic acids have demonstrated effectiveness in specific applications [8]. Nitrogen source optimization typically involves the evaluation of organic nitrogen sources such as yeast extract, peptone, and specific amino acids, alongside inorganic sources including ammonium salts.

Agitation and mixing parameters significantly influence mass transfer rates and overall fermentation performance. Optimal shaking speeds typically range from 150 to 300 revolutions per minute for laboratory-scale cultures, with larger-scale systems requiring careful consideration of power input and shear stress effects on microbial cells [8].

The temporal optimization of culture conditions involves determining optimal harvest times to maximize product accumulation while minimizing degradation or further metabolism. Most bacterial fermentation systems achieve maximum 2-oxobutanoic acid concentrations within 24 to 48 hours of cultivation, while yeast-based systems may require longer incubation periods depending on the specific metabolic pathways involved [3] [6].

Enzymatic Synthesis Approaches

Cell-Free Enzymatic Systems

Cell-free enzymatic systems represent a sophisticated approach to 2-oxobutanoic acid production, offering precise control over reaction conditions and enzyme activities. These systems eliminate the complexities associated with whole-cell metabolism while maintaining the specificity and efficiency of enzymatic catalysis [9] [10].

The development of cell-free systems for 2-oxobutanoic acid synthesis involves the isolation and purification of specific enzymes responsible for the bioconversion reactions. Key enzymes include 2-oxo acid decarboxylases, lactate dehydrogenases, and various oxidoreductases that catalyze the formation of 2-oxobutanoic acid from appropriate precursors [9]. These enzymes can be isolated from natural sources or produced through recombinant expression systems.

Cell-free enzymatic systems offer several advantages over whole-cell fermentation approaches. The absence of cellular barriers allows for direct substrate access to enzymes, potentially increasing reaction rates and overall efficiency. Additionally, the elimination of competing metabolic pathways ensures that substrate conversion is directed specifically toward 2-oxobutanoic acid formation without significant by-product formation [10].

Cofactor regeneration represents a critical consideration in cell-free enzymatic systems. Many enzymes involved in 2-oxobutanoic acid synthesis require cofactors such as NAD+, NADP+, or ATP for optimal activity. Efficient cofactor regeneration systems must be integrated into cell-free platforms to maintain sustained enzymatic activity and achieve economically viable conversion rates [10].

The optimization of reaction conditions in cell-free systems requires careful consideration of enzyme stability, substrate concentrations, and environmental parameters. Temperature control typically maintains reactions between 25 and 37 degrees Celsius to balance enzymatic activity with protein stability. pH optimization generally targets neutral to slightly alkaline conditions, though specific enzymes may require particular pH ranges for maximum activity [9].

Buffer composition and ionic strength significantly influence enzyme performance in cell-free systems. Phosphate buffers are commonly employed, though alternative buffer systems may be required depending on the specific enzymes utilized. The addition of stabilizing agents such as glycerol, bovine serum albumin, or specific salts can enhance enzyme longevity and overall system performance [9].

Multi-Enzyme Cascade Reactions

Multi-enzyme cascade reactions represent an advanced approach to 2-oxobutanoic acid synthesis, utilizing sequential enzymatic steps to achieve complex bioconversions from simple starting materials. These systems can be designed to convert readily available substrates through multiple enzymatic transformations, ultimately producing 2-oxobutanoic acid with high specificity and yield [11] [12].

The design of multi-enzyme cascades for 2-oxobutanoic acid production requires careful consideration of enzyme compatibility, reaction equilibria, and cofactor requirements. Sequential reactions must be balanced to ensure that intermediate products do not accumulate to inhibitory levels while maintaining efficient substrate flux through the entire pathway [11].

Biocatalytic oxidative cascades have demonstrated particular promise for 2-oxobutanoic acid synthesis from fatty acid precursors. These systems employ cytochrome P450 monooxygenases for regioselective hydroxylation reactions, followed by alpha-hydroxyacid oxidases for the conversion of hydroxyacids to the corresponding oxoacids [11]. The integration of these enzymatic activities allows for efficient conversion of saturated fatty acids to alpha-ketoacids including 2-oxobutanoic acid.

Cofactor recycling represents a crucial aspect of multi-enzyme cascade design. Internal recycling systems can be developed to regenerate cofactors such as NADH, NADPH, or hydrogen peroxide within the cascade system itself. This approach minimizes the requirement for external cofactor addition while maintaining high enzymatic activity throughout the reaction sequence [11].

The temporal coordination of enzymatic activities in cascade systems requires optimization to achieve maximum efficiency. Sequential addition of enzymes or substrates may be employed to control reaction progression and minimize the formation of unwanted by-products. Alternative approaches involve the simultaneous addition of all components with careful balancing of enzyme ratios to achieve optimal cascade performance [12].

Temperature and pH optimization for multi-enzyme cascades must accommodate the requirements of all enzymatic components. Compromise conditions are typically selected that provide acceptable activity for all enzymes while maintaining system stability. In some cases, sequential temperature or pH adjustments may be employed to optimize different steps of the cascade individually [11].

Immobilized Enzyme Technologies

Immobilized enzyme technologies offer significant advantages for 2-oxobutanoic acid production, including enhanced enzyme stability, reusability, and simplified product recovery. Various immobilization methods have been developed to optimize enzyme performance while maintaining catalytic activity and specificity [13] [14] [15].

Covalent immobilization represents one of the most widely employed approaches for enzyme stabilization in 2-oxobutanoic acid production systems. Epoxy-activated supports provide reactive surfaces for enzyme attachment through lysine residues, forming stable covalent bonds that resist enzyme leaching during operation [14]. These systems demonstrate enhanced thermal stability and prolonged operational lifetimes compared to free enzyme systems.

The selection of appropriate support materials significantly influences immobilized enzyme performance. Epoxy resins, particularly LX-109S epoxy resin, have demonstrated effectiveness for enzyme immobilization with optimal volume ratios of enzyme solution to support ranging from 3:1 to 5:1 [14]. The immobilization process typically operates at temperatures between 10 and 20 degrees Celsius for 16 to 24 hours, followed by incubation at reduced temperatures to complete the binding process.

Physical entrapment methods provide alternative approaches for enzyme immobilization without chemical modification of the protein structure. These methods involve the incorporation of enzymes into polymeric matrices or gel networks that retain enzymatic activity while preventing enzyme loss. Physical entrapment typically results in higher retained enzymatic activity compared to covalent methods, though enzyme leaching may occur over extended operational periods [13].

Adsorption-based immobilization utilizes electrostatic or hydrophobic interactions to bind enzymes to support surfaces. This approach offers simplicity and reversibility, allowing for enzyme regeneration or replacement when activity declines. However, adsorption methods may result in lower enzyme binding strength compared to covalent approaches, potentially limiting their applicability in continuous processing systems [15].

The optimization of immobilized enzyme systems requires consideration of mass transfer limitations that may affect substrate access to active sites. Pore size distribution and particle size of support materials influence diffusion rates and overall reaction kinetics. Smaller particle sizes generally provide enhanced mass transfer rates but may create increased pressure drops in flow systems [16].

Multi-point immobilization strategies can enhance enzyme stability through the formation of multiple covalent bonds between the enzyme and support surface. This approach reduces conformational flexibility of the enzyme, potentially increasing thermal stability and resistance to denaturing conditions. However, excessive crosslinking may reduce enzymatic activity through restriction of essential conformational changes required for catalysis [15].

Chemical Synthesis Methodologies

Crotonic Acid Conversion Pathways

Crotonic acid conversion pathways represent a significant chemical approach to 2-oxobutanoic acid synthesis, offering alternatives to biological production methods through well-defined chemical transformations. These pathways utilize crotonic acid as a starting material, converting it through sequential oxidation and hydrolysis reactions to produce 2-oxobutanoic acid with controlled stereochemistry [1] [17].

The fundamental chemistry underlying crotonic acid conversion involves the initial formation of dihydroxybutanoic acid intermediates through selective oxidation reactions. N-methylmorpholine-N-oxide serves as an effective oxidizing agent for converting crotonic acid to threo-(±)-dihydroxybutyric acid, which subsequently undergoes dehydration reactions to form 2-oxobutanoic acid [1]. This approach demonstrates the feasibility of using readily available starting materials for 2-oxobutanoic acid production.

Ruthenium-catalyzed conversion pathways have emerged as promising approaches for crotonic acid transformation to 2-oxobutanoic acid. Ruthenium trichloride catalysis operates under aqueous conditions at elevated temperatures between 80 and 100 degrees Celsius, with reaction times ranging from 12 to 36 hours [17]. The process achieves yields of approximately 35 percent under optimized conditions, with pH control between 1.3 and 2.0 proving critical for maximum conversion efficiency.

The mechanistic pathway for ruthenium-catalyzed conversion involves the coordination of crotonic acid to the metal center, followed by oxidative addition and subsequent hydrolysis reactions. The reaction proceeds through multiple intermediates, with careful control of reaction conditions influencing both yield and selectivity. Argon atmosphere maintenance prevents unwanted oxidation reactions that could reduce overall process efficiency [17].

Alternative catalytic systems for crotonic acid conversion utilize transition metal complexes including rhodium and iridium species. These catalysts demonstrate different selectivity patterns and may offer advantages in terms of reaction conditions or product distributions. The selection of appropriate catalytic systems depends on factors including cost, availability, and environmental considerations [17].

Process optimization for crotonic acid conversion pathways requires careful attention to reaction parameters including temperature, pH, catalyst concentration, and reaction time. Higher temperatures generally increase reaction rates but may also promote unwanted side reactions or catalyst degradation. pH control influences both catalyst stability and substrate reactivity, with acidic conditions typically favoring the desired conversion pathway [17].

Oxidation Reactions Using TEMPO Catalysts

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic systems represent sophisticated chemical approaches to 2-oxobutanoic acid synthesis through selective oxidation of appropriate precursors. These systems offer high selectivity and mild reaction conditions, making them particularly attractive for the synthesis of sensitive organic acid products [18] [19] [20].

The mechanistic basis of TEMPO-mediated oxidation involves the generation of oxoammonium species that serve as the primary oxidizing agents. TEMPO radicals are converted to oxoammonium salts through reaction with secondary oxidants such as sodium hypochlorite, bis(acetoxy)iodobenzene, or molecular oxygen [18] [19]. The oxoammonium species then oxidize primary alcohols to aldehydes, which can be further oxidized to carboxylic acids under appropriate conditions.

Sodium hypochlorite represents one of the most commonly employed secondary oxidants in TEMPO-mediated systems. The reaction typically operates in aqueous or biphasic systems with pH control achieved through buffering agents. Bromide co-catalysts enhance the oxidation efficiency by facilitating the conversion of TEMPO to the active oxoammonium species [18]. These systems demonstrate excellent selectivity for primary alcohol oxidation over secondary alcohols.

Bis(acetoxy)iodobenzene (BAIB) serves as an alternative secondary oxidant that operates under non-halogenated conditions. TEMPO-BAIB systems typically function in acetonitrile-water mixtures, producing acetic acid and iodobenzene as the primary by-products [19]. This approach offers environmental advantages through the elimination of halogenated waste products while maintaining high oxidation efficiency.

The optimization of TEMPO-catalyzed systems requires careful consideration of catalyst loading, reaction temperature, and pH control. TEMPO loadings typically range from 5 to 20 mole percent, though higher loadings may be employed for challenging substrates or when rapid reaction rates are required [19]. Temperature control between 0 and 25 degrees Celsius balances reaction rate with catalyst stability and selectivity.

pH optimization in TEMPO systems significantly influences both reaction rate and selectivity. Basic conditions generally promote faster oxidation rates through the formation of more reactive oxoammonium species, while also enhancing selectivity for primary alcohol oxidation [19]. Buffer systems typically employ bicarbonate or phosphate salts to maintain optimal pH conditions throughout the reaction.

Advanced TEMPO catalyst systems utilize immobilized or polymer-supported TEMPO derivatives to facilitate catalyst recovery and reuse. These systems demonstrate sustained catalytic activity over multiple reaction cycles while simplifying product purification processes [20]. Solid-supported TEMPO catalysts also enable continuous flow processing applications, potentially improving process economics for large-scale production.

Green Chemistry Applications

Green chemistry applications in 2-oxobutanoic acid synthesis focus on developing environmentally sustainable processes that minimize waste generation, reduce energy consumption, and utilize renewable feedstocks. These approaches align with principles of sustainable chemistry while maintaining economic viability for industrial implementation [18] [21].

Aqueous reaction systems represent a fundamental green chemistry approach for 2-oxobutanoic acid synthesis. Water serves as both solvent and reactant in many oxidation processes, eliminating the need for organic solvents while providing environmentally benign reaction conditions. Aqueous TEMPO oxidation systems demonstrate excellent performance for converting renewable alcohol feedstocks to 2-oxobutanoic acid with minimal environmental impact [18].

Atom economy optimization focuses on maximizing the incorporation of starting material atoms into the final product while minimizing waste by-products. Biocatalytic oxidative cascades achieve excellent atom economy through internal recycling of oxidizing agents and the generation of water as the sole by-product [11]. These systems represent ideal examples of green chemistry principles applied to 2-oxobutanoic acid synthesis.

Renewable feedstock utilization involves the development of synthetic pathways that utilize biomass-derived starting materials rather than petroleum-based chemicals. Agricultural waste streams and food processing by-products can serve as sources of appropriate precursors for 2-oxobutanoic acid synthesis through both chemical and biological conversion pathways [22]. This approach reduces dependence on fossil fuel resources while potentially providing economic benefits to agricultural communities.

Energy efficiency optimization encompasses the development of reaction conditions that minimize energy input requirements. Room temperature or mild heating conditions are preferred over high-temperature processes, while atmospheric pressure operation eliminates the need for specialized pressure equipment [18]. Catalyst systems that operate under mild conditions contribute significantly to overall energy efficiency improvements.

Solvent-free reaction systems eliminate the environmental burden associated with organic solvent use, disposal, and recovery. Neat reaction conditions or minimal solvent systems can be developed for specific 2-oxobutanoic acid synthesis pathways, particularly those involving solid catalysts or immobilized enzyme systems [20]. These approaches simplify downstream processing while reducing environmental impact.

Catalyst recycling and reuse strategies minimize the consumption of catalytic materials while reducing waste generation. Heterogeneous catalysts, immobilized enzymes, and recoverable homogeneous systems enable multiple reaction cycles with maintained activity [20] [15]. The development of efficient catalyst recovery methods represents a critical aspect of sustainable 2-oxobutanoic acid production processes.

Life cycle assessment methodologies provide comprehensive evaluation of the environmental impact associated with different 2-oxobutanoic acid synthesis pathways. These assessments consider factors including raw material consumption, energy requirements, waste generation, and end-of-life considerations to identify the most sustainable approaches for specific applications [21]. Such analyses guide the selection of optimal synthetic strategies based on environmental criteria alongside economic considerations.

Physical Description

XLogP3

Density

Melting Point

33.0 °C

Mp 31-32 °

33°C

UNII

Related CAS

GHS Hazard Statements

H315 (97.76%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

General Manufacturing Information

Dates

Effect of Ketosubstrate on the Product Yield in the Transamination Reaction Catalyzed by Transaminase from Thermoproteus uzoniensis

E Yu Bezsudnova, T N Stekhanova, K M Boyko, V O PopovPMID: 32342302 DOI: 10.1134/S1607672920010020

Abstract

The study of the equilibrium of reactions catalyzed by thermostable enzymes is in demand for the development of biotechnological enzyme processes. The results of the analysis of equilibrium of transamination reaction catalyzed by thermostable transaminase from the archaeon Thermoproteus uzoniensis are presented below. A comparison of the conversion of substrates was performed for reactions with L-leucine and pyruvate and L-leucine and 2-oxobutyrate at 65°C. The establishment of the equilibrium was controlled by a decrease in the concentration of 2-oxobutyrate or pyruvate and by the accumulation of the keto analog of L-leucine. It was shown that the degree of conversion of L-leucine in the reaction with specific 2-oxobutyrate is higher than in the reaction with nonspecific pyruvate.The 138

Yadi Liu, Xiaoyuan Wang, Jie Zhan, Jinyu HuPMID: 31307581 DOI: 10.1016/j.enzmictec.2019.06.001

Abstract

Corynebacterium glutamicum acetohydroxyacid synthase (AHAS), composed of two subunits IlvB and IlvN, catalyzes the first reaction in the biosynthetic pathway of branched-chain amino acids. It either condenses two pyruvates to yield acetolactate, leading to the biosynthesis of L-valine and L-leucine, or condenses pyruvate with 2-ketobutyrate to yield acetohydroxybutyrate, leading to L-isoleucine biosynthesis. However, the mechanism for the substrate specificity of C. glutamicum AHAS remains unknown. In this study, AHASs from an L-valine-producing C. glutamicum VWB-1 and an L-isoleucine-producing C. glutamicum IWJ001 were analyzed. The amino acid sequence of IlvN from both strains are the same, but the 138and 404

residues of IlvB from the two strains are different; they are alanine and valine in IWJ001 (IlvB

), but valine and alanine in VWB-1 (IlvB

). When IlvB

and IlvB

were overexpressed in wild type C. glutamicum ATCC14067 and its △alr△aceE△ilvA△leuA mutant YTW-104, the latter led to much more L-valine production than the former. AHAS activity studies also showed that the 138

valine was important for binding the 2

substrate pyruvate but not the 404

alanine. YTW-104/pJYW4-ilvB

-ilvNCE could produce 25.93 g/L L-valine. The results indicate that the 138

valine of IlvB in AHAS could play an important role, leading to the increased L-valine biosynthesis in C. glutamicum.

Engineering of Phosphoserine Aminotransferase Increases the Conversion of l-Homoserine to 4-Hydroxy-2-ketobutyrate in a Glycerol-Independent Pathway of 1,3-Propanediol Production from Glucose

Yujun Zhang, Chengwei Ma, Wanda Dischert, Philippe Soucaille, An-Ping ZengPMID: 30925016 DOI: 10.1002/biot.201900003

Abstract

Phosphoserine aminotransferase (SerC) from Escherichia coli (E. coli) MG1655 is engineered to catalyze the deamination of homoserine to 4-hydroxy-2-ketobutyrate, a key reaction in producing 1,3-propanediol (1,3-PDO) from glucose in a novel glycerol-independent metabolic pathway. To this end, a computation-based rational approach is used to change the substrate specificity of SerC from l-phosphoserine to l-homoserine. In this approach, molecular dynamics simulations and virtual screening are combined to predict mutation sites. The enzyme activity of the best mutant, SerC, is successfully improved by 4.2-fold in comparison to the wild type when l-homoserine is used as the substrate, while its activity toward the natural substrate l-phosphoserine is completely deactivated. To validate the effects of the mutant on 1,3-PDO production, the "homoserine to 1,3-PDO" pathway is constructed in E. coli by coexpression of SerC

with pyruvate decarboxylase and alcohol dehydrogenase. The resulting mutant strain achieves the production of 3.03 g L

1,3-PDO in fed-batch fermentation, which is 13-fold higher than the wild-type strain and represents an important step forward to realize the promise of the glycerol-independent synthetic pathway for 1,3-PDO production from glucose.

Stimulation of Hair Growth by Small Molecules that Activate Autophagy

Min Chai, Meisheng Jiang, Laurent Vergnes, Xudong Fu, Stéphanie C de Barros, Ngan B Doan, Wilson Huang, Jessie Chu, Jing Jiao, Harvey Herschman, Gay M Crooks, Karen Reue, Jing HuangPMID: 31216464 DOI: 10.1016/j.celrep.2019.05.070

Abstract

Hair plays important roles, ranging from the conservation of body heat to the preservation of psychological well-being. Hair loss or alopecia affects millions worldwide, but methods that can be used to regrow hair are lacking. We report that quiescent (telogen) hair follicles can be stimulated to initiate anagen and hair growth by small molecules that activate autophagy, including the metabolites α-ketoglutarate (α-KG) and α-ketobutyrate (α-KB), and the prescription drugs rapamycin and metformin, which impinge on mTOR and AMPK signaling. Stimulation of hair growth by these agents is blocked by specific autophagy inhibitors, suggesting a mechanistic link between autophagy and hair regeneration. Consistently, increased autophagy is detected upon anagen entry during the natural hair follicle cycle, and oral α-KB prevents hair loss in aged mice. Our finding that anagen can be pharmacologically activated in telogen skin when natural anagen-inducing signal(s) are absent has implications for the treatment of hair loss patients.Meng Zhang, Xiao-Wei Yu, Yan Xu, Paula Jouhten, Gurla V T Swapna, Ralf W Glaser, John F Hunt, Gaetano T Montelione, Hannu Maaheimo, Thomas Szyperski

PMID: 28731268 DOI: 10.1111/febs.14180

Abstract

Carbon metabolism of Crabtree-negative yeast Pichia pastoris was profiled usingC nuclear magnetic resonance (NMR) to delineate regulation during exponential growth and to study the import of two precursors for branched-chain amino acid biosynthesis, α-ketoisovalerate and α-ketobutyrate. Cells were grown in aerobic batch cultures containing (a) only glucose, (b) glucose along with the precursors, or (c) glucose and Val. The study provided the following new insights. First,

C flux ratio analyses of central metabolism reveal an unexpectedly high anaplerotic supply of the tricarboxylic acid cycle for a Crabtree-negative yeast, and show that a substantial fraction of glucose catabolism proceeds through the pentose phosphate pathway. A comparison with previous flux ratio analyses for batch cultures of Crabtree-negative Pichia stipitis and Crabtree-positive Saccharomyces cerevisiae indicate that the overall regulation of central carbon metabolism in P. pastoris is intermediate in between P. stipitis and S. cerevisiae. Second, excess α-ketoisovalerate in the medium is not transported into the cytoplasm indicating that P. pastoris lacks a suitable transporter. In contrast, excess Val is efficiently taken up and largely fulfills demands for both Val and Leu for protein synthesis. Third, excess α-ketobutyrate is transported into the mitochondria for Ile biosynthesis. However, the import does not efficiently inhibit the synthesis of α-ketobutyrate from pyruvate indicating that P. pastoris has not been optimized evolutionarily to take full advantage of this carbon source. These findings have direct implications for preparing uniformly

H,

C,

N-labeled proteins containing protonated Ile, Val, and Leu methyl groups in P. pastoris for NMR-based structural biology.

Acetohydroxy acid isomeroreductase (EC 1.1.1.86), branched-chain amino acid aminotransferase (BCAT, EC 2.6.1.42), fumarase (EC 4.2.1.2), malic enzyme (EC 1.1.1.39/1.1.1.40), phosphoenolpyruvate carboxykinase (EC 4.1.1.49), pyruvate carboxylase (EC 6.4.1.1), pyruvate kinase (EC 2.7.1.40), l-serine hydroxymethyltransferase (EC 2.1.2.1), threonine aldolase (EC 4.1.2.5), threonine dehydratase (EC 4.3.1.19); transketolase (EC 2.2.1.1), transaldolase (EC 2.2.1.2).

α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells

Nicholas P Lesner, Amrita S Gokhale, Kalyani Kota, Ralph J DeBerardinis, Prashant MishraPMID: 32330654 DOI: 10.1016/j.ymben.2020.03.010

Abstract

Pathogenic mutations in the mitochondrial genome (mtDNA) impair organellar ATP production, requiring mutant cells to activate metabolic adaptations for survival. Understanding how metabolism adapts to clinically relevant mtDNA mutations may provide insight into cellular strategies for metabolic flexibility. In this study, we useC isotope tracing and metabolic flux analysis to investigate central carbon and amino acid metabolic reprogramming in isogenic cells containing mtDNA mutations. We identify alterations in glutamine and cystine transport which indirectly regulate mitochondrial metabolism and electron transport chain function. Metabolism of cystine can promote glucose oxidation through the transsulfuration pathway and the production of α-ketobutyrate. Intriguingly, activating or inhibiting α-ketobutyrate production is sufficient to modulate both glucose oxidation and mitochondrial respiration in mtDNA mutant cells. Thus, cystine-stimulated transsulfuration serves as an adaptive mechanism linking glucose oxidation and amino acid metabolism in the setting of mtDNA mutations.

Underground isoleucine biosynthesis pathways in

Charles Ar Cotton, Iria Bernhardsgrütter, Hai He, Simon Burgener, Luca Schulz, Nicole Paczia, Beau Dronsella, Alexander Erban, Stepan Toman, Marian Dempfle, Alberto De Maria, Joachim Kopka, Steffen N Lindner, Tobias J Erb, Arren Bar-EvenPMID: 32831171 DOI: 10.7554/eLife.54207

Abstract

The promiscuous activities of enzymes provide fertile ground for the evolution of new metabolic pathways. Here, we systematically explore the ability ofto harness underground metabolism to compensate for the deletion of an essential biosynthetic pathway. By deleting all threonine deaminases, we generated a strain in which isoleucine biosynthesis was interrupted at the level of 2-ketobutyrate. Incubation of this strain under aerobic conditions resulted in the emergence of a novel 2-ketobutyrate biosynthesis pathway based upon the promiscuous cleavage of

-succinyl-L-homoserine by cystathionine γ-synthase (MetB). Under anaerobic conditions, pyruvate formate-lyase enabled 2-ketobutyrate biosynthesis from propionyl-CoA and formate. Surprisingly, we found this anaerobic route to provide a substantial fraction of isoleucine in a wild-type strain when propionate is available in the medium. This study demonstrates the selective advantage underground metabolism offers, providing metabolic redundancy and flexibility which allow for the best use of environmental carbon sources.

The Effect of 2-Ketobutyrate on Mitochondrial Substrate-Level Phosphorylation

David Bui, Dora Ravasz, Christos ChinopoulosPMID: 30810978 DOI: 10.1007/s11064-019-02759-8

Abstract

The reaction catalyzed by succinate-CoA ligase in the mitochondrial matrix yields a high-energy phosphate when operating towards hydrolysis of the thioester bond of succinyl-CoA, known as mitochondrial substrate-level phosphorylation (mSLP). The catabolism of several metabolites converge to succinyl-CoA but through different biochemical pathways. Among them, threonine, serine and methionine catabolize to succinyl-CoA through the common intermediate, 2-ketobutyrate. During the course of this pathway 2-ketobutyrate will become succinyl-CoA through propionyl-CoA catabolism, obligatorily passing through an ATP-consuming step substantiated by propionyl-CoA carboxylase. Here, by recording the directionality of the adenine nucleotide translocase while measuring membrane potential we tested the hypothesis that catabolism of 2-ketobutyrate negates mSLP due to the ATP-consuming propionyl-CoA carboxylase step in rotenone-treated, isolated mouse liver and brain mitochondria. 2-Ketobutyrate produced a less negative membrane potential compared to NADH or FADH-linked substrates, which was sensitive to inhibition by rotenone, atpenin and arsenate, implying the involvement of complex I, complex II and a dehydrogenase-most likely branched chain keto-acid dehydrogenase, respectively. Co-addition of 2-ketobutyrate with NADH- or FADH

-linked substrates yielded no greater membrane potential than in the presence of substrates alone. However, in the presence of NADH-linked substrates, 2-ketobutyrate prevented mSLP in a dose-dependent manner. Our results imply that despite that 2-ketobutyrate leads to succinyl-CoA formation, obligatory metabolism through propionyl-CoA carboxylase associated with ATP expenditure abolishes mSLP. The provision of metabolites converging to 2-ketobutyrate may be a useful way for manipulating mSLP without using pharmacological or genetic tools.

Mitochondria play an important role in the cell proliferation suppressing activity of berberine

Xiao-Jin Yan, Xuan Yu, Xin-Pei Wang, Jing-Fei Jiang, Zhi-Yi Yuan, Xi Lu, Fan Lei, Dong-Ming XingPMID: 28181523 DOI: 10.1038/srep41712